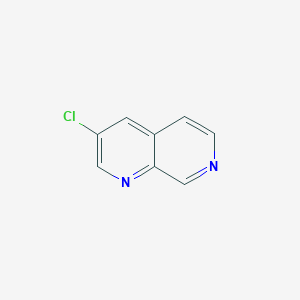

3-Chloro-1,7-naphthyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDZNYWVWGWTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=C(C=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 1,7 Naphthyridine and Its Precursors

Strategies for Constructing the 1,7-Naphthyridine (B1217170) Core

The assembly of the 1,7-naphthyridine nucleus can be achieved through several established synthetic transformations. These include classical annulation reactions that have been foundational in heterocyclic chemistry, as well as more contemporary transition metal-catalyzed processes that offer alternative pathways to this scaffold.

Classical Annulation Reactions

Traditional methods for constructing fused heterocyclic systems, such as the Skraup, Friedländer, and Gould-Jacobs reactions, have been successfully applied to the synthesis of 1,7-naphthyridine derivatives. These reactions typically involve the cyclization of a suitably substituted pyridine (B92270) precursor.

The Skraup reaction, a well-established method for quinoline (B57606) synthesis, can be adapted to produce 1,7-naphthyridines. wikipedia.orgiipseries.org In a key modification, the reaction utilizes a substituted aminopyridine as the starting material. Specifically, the Skraup reaction of 3-aminopyridin-2(1H)-one has been employed to prepare 1,7-naphthyridin-8(7H)-one. This transformation is significant as the resulting naphthyridinone can serve as a versatile precursor for further functionalization, including the introduction of a chloro group at the 3-position. The reaction typically involves heating the aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org

| Precursor | Product | Key Reagents |

| 3-Aminopyridin-2(1H)-one | 1,7-Naphthyridin-8(7H)-one | Glycerol, H₂SO₄, Oxidizing agent |

This table illustrates a modified Skraup-type synthesis for a 1,7-naphthyridine precursor.

The Friedländer synthesis offers another route to the 1,7-naphthyridine core by reacting a 3-aminopyridine-4-carbaldehyde or a corresponding ketone with a compound containing a reactive α-methylene group. connectjournals.comorganic-chemistry.org This acid- or base-catalyzed condensation followed by cyclodehydration is a direct and versatile method for constructing the bicyclic system. For instance, the condensation of 3-aminopyridine-4-carbaldehyde with various ketones can lead to the formation of substituted 1,7-naphthyridines. The choice of the ketone determines the substitution pattern on the newly formed pyridine ring.

| Pyridine Precursor | Methylene Compound | Product |

| 3-Aminopyridine-4-carbaldehyde | Ketone (e.g., Acetophenone) | Substituted 1,7-Naphthyridine |

This table provides an example of the reactants in a Friedländer-type condensation for the synthesis of 1,7-naphthyridines.

The Gould-Jacobs reaction, traditionally used for the synthesis of 4-hydroxyquinolines, can also be extended to the preparation of 4-hydroxy-1,7-naphthyridine derivatives. wikipedia.orgablelab.eu The reaction sequence begins with the condensation of a 3-aminopyridine (B143674) with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, which upon thermal cyclization yields the corresponding ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation can then afford the 4-hydroxy-1,7-naphthyridine. This variant provides access to 1,7-naphthyridines with a hydroxyl group at the 4-position, which can be a handle for further chemical modifications.

| Aminopyridine | Reagent | Intermediate | Final Product (after hydrolysis & decarboxylation) |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Diethyl 2-((pyridin-3-ylamino)methylene)malonate | 4-Hydroxy-1,7-naphthyridine |

This table outlines the Gould-Jacobs reaction for the synthesis of a 4-hydroxy-1,7-naphthyridine derivative.

Transition Metal-Catalyzed Cyclization Processes

Modern synthetic organic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been instrumental in the formation of heterocyclic ring systems.

Palladium-catalyzed intramolecular cyclization reactions represent a contemporary approach to the synthesis of the 1,7-naphthyridine core. nih.gov These methods often involve the C-H activation and arylation of appropriately substituted pyridine derivatives. beilstein-journals.org For instance, a suitably functionalized pyridine bearing a tethered aryl halide can undergo an intramolecular Heck reaction or a related C-H activation/arylation process to form the second pyridine ring of the 1,7-naphthyridine system. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This strategy allows for the construction of the 1,7-naphthyridine scaffold under relatively mild conditions and with good functional group tolerance. The development of such methods has expanded the toolkit for accessing diverse and substituted 1,7-naphthyridine derivatives for various applications. nih.gov

| Substrate Type | Catalyst System | Reaction Type |

| Substituted pyridine with a tethered aryl halide | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base | Intramolecular C-H arylation |

This table summarizes the components of a palladium-catalyzed intramolecular cyclization for the synthesis of the 1,7-naphthyridine core.

Copper-Catalyzed Cyclizations

Copper catalysis has been utilized in the synthesis of naphthyridine derivatives. For instance, a one-pot regioselective synthesis of 1,7-naphthyridine derivatives has been reported through an intermolecular imino Diels-Alder reaction. This reaction involves a 3-amino quinoline, an aromatic aldehyde, and 4-methoxy phenylacetylene, catalyzed by copper iodide and ytterbium triflate, to yield the desired products in moderate amounts. rsc.org Another approach involves the oxidation of 6,8-dihydrazino-1,7-naphthyridine with a 10% hot copper sulfate (B86663) solution, which leads to the formation of the unsubstituted 1,7-naphthyridine. sphinxsai.com

Cascade and Multicomponent Reaction Approaches

Cascade and multicomponent reactions offer an efficient means to construct complex molecular architectures like the 1,7-naphthyridine core in a single step. An improved microwave-assisted cascade-like one-pot process has been developed for the synthesis of 5-aryl-benzo[f] mdpi.comchemicalbook.comnaphthyridines. This method involves an Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization. mdpi.com

Intramolecular Cyclization Pathways

Intramolecular cyclization is a common and effective strategy for the formation of the 1,7-naphthyridine ring system. One of the traditional methods to synthesize benzo[f] mdpi.comchemicalbook.comnaphthyridines is through a Skraup-type intramolecular cyclization of their corresponding 2-aminoazines with glycerol in a sulfuric acid medium. mdpi.com Another established method is the Gould-Jacobs reaction, which involves the thermal cyclization of a condensation product derived from an aminopyridine and diethyl methylenemalonate to form the 1,5-naphthyridine (B1222797) skeleton, a related isomer. nih.gov

Introduction and Regioselective Placement of the Chloro Substituent

The introduction of a chlorine atom at the 3-position of the 1,7-naphthyridine ring requires specific and regioselective chemical transformations.

Direct Chlorination Strategies

Direct and regioselective chlorination of the 1,7-naphthyridine ring at the 3-position is a challenging transformation. While general methods for the chlorination of aromatic heterocycles exist, specific protocols for the 3-chlorination of 1,7-naphthyridine are not widely reported. Enzymatic halogenation offers a high degree of regioselectivity, as demonstrated by flavin-dependent halogenases that can introduce chlorine at specific positions on a tryptophan substrate by shielding other potential reactive sites. nih.gov However, the application of such enzymatic methods to 1,7-naphthyridine is not established.

Chlorination via Phosphorus Oxychloride Treatment of Oxo-Derivatives

A common and effective method for introducing a chlorine atom onto a heterocyclic ring is through the treatment of a corresponding oxo-derivative with a chlorinating agent like phosphorus oxychloride (POCl₃). In the context of 2,7-naphthyridines, 1-amino-3-oxo-2,7-naphthyridine derivatives have been synthesized via a Smiles rearrangement. nih.gov These oxo-derivatives serve as crucial precursors. The general principle involves the conversion of the keto group into a chloro substituent. While this method is widely applied for various heterocyclic systems, including the synthesis of 2-chloro-1,8-naphthyridine (B101967) derivatives through a Vilsmeier-Haack cyclization reaction involving phosphorus oxychloride, specific examples for the chlorination of 1,7-naphthyridin-3(4H)-one to yield 3-chloro-1,7-naphthyridine require the initial synthesis of the corresponding oxo-precursor. ekb.egnih.gov

Synthesis from Chloro-Substituted Pyridine Precursors

The synthesis of this compound can be achieved by starting with appropriately substituted pyridine precursors that already contain a chlorine atom. A key strategy involves the use of 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles as starting materials. The reaction of these dichlorinated compounds with various cyclic amines, such as pyrrolidine (B122466) and azepane, in absolute ethanol (B145695) leads to the selective substitution of the chlorine atom at the 1-position, resulting in the formation of 1-amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridines in good yields. nih.gov This regioselectivity is attributed to the steric hindrance around the C-3 position.

A summary of the reaction conditions for the synthesis of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines is presented in the table below.

| Starting Material | Amine | Product | Yield (%) | Melting Point (°C) |

| 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Pyrrolidine | 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 87 | 137-139 |

| 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Azepane | 1-azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 87 | 137-139 |

Table 1: Synthesis of 1-Amino-3-chloro-2,7-naphthyridine Derivatives. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves a systematic investigation of reaction parameters to maximize product yield and purity while minimizing reaction times and environmental impact. Key areas of focus include the adoption of modern synthetic technologies, adherence to green chemistry principles, and considerations for eventual scale-up.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles compared to conventional heating methods. scielo.org.mxresearchgate.netnih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds like naphthyridines.

In the context of synthesizing chloro-substituted naphthyridine derivatives, microwave assistance has proven highly effective. For instance, in the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a related isomer, microwave irradiation reduced the reaction time for a key intermediate step from 2-2.5 hours to just 5 minutes. scielo.org.mxscielo.org.mx A subsequent three-step sequence could be efficiently converted into a one-pot synthesis under microwave conditions, with one step requiring only 3.6 minutes at 140°C. researchgate.netscielo.org.mx

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Chloro-Naphthyridine Derivative Data based on the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a related isomer. scielo.org.mxresearchgate.netscielo.org.mx

| Step | Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Intermediate Formation | Reaction Time | 2 - 2.5 hours | 5 minutes |

| Vinyl Ether Formation | Reaction Time | 1 - 5 hours | 3.6 minutes |

| Overall Process | Yield | 59 - 93% | 73 - 75% |

| Overall Process | Complexity | Multi-step, long duration | Potential for one-pot, rapid synthesis |

The integration of green chemistry principles is essential for developing sustainable synthetic methodologies. For naphthyridine synthesis, this involves several key strategies aimed at reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. sphinxsai.com

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Eco-Friendly Solvents: Traditional syntheses often rely on volatile organic solvents. Greener alternatives include using water, ethanol, or performing reactions under solvent-free conditions. tandfonline.comrsc.org For example, the Friedländer reaction, a common method for synthesizing quinolines and naphthyridines, can be performed with high yield using water as the reaction solvent. rsc.org

Catalyst-Free and Recyclable Catalysts: Developing reactions that proceed efficiently without a catalyst or by using a recyclable catalyst minimizes waste and cost. tandfonline.com Some modern naphthyridine syntheses have been achieved using recyclable magnetic nanoparticle catalysts (e.g., SiO2/Fe3O4@GO), which can be easily separated from the reaction mixture. tandfonline.com

Multi-Component Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which increases atomic efficiency and reduces the number of synthetic steps and purification procedures. tandfonline.com This approach is highly valuable for constructing complex heterocyclic systems like naphthyridines.

By redesigning the synthetic pathway for this compound to incorporate these principles, its production can become more environmentally benign and economically favorable.

The transition from a laboratory-scale synthesis to an industrially viable process requires careful consideration of several economic and logistical factors. For this compound, the primary considerations would include:

Scalability and Safety: Reactions that are straightforward on a gram scale can become challenging and hazardous on a kilogram or ton scale. For example, the use of reagents like phosphorus oxychloride (POCl₃) for chlorination steps, while common in the lab, requires specialized equipment and handling procedures at an industrial scale to manage safety risks and corrosive waste streams.

Process Optimization and Throughput: Industrial synthesis demands high-throughput and robust reaction conditions that consistently produce high yields. Optimizing parameters such as reaction concentration, temperature, and catalyst loading is critical. While microwave synthesis is excellent for rapid lab-scale work, translating this to large-scale continuous flow reactors may be necessary for industrial production.

Purification and Isolation Techniques for this compound

After the chemical synthesis is complete, the crude product is typically a mixture containing the desired this compound, unreacted starting materials, reagents, and reaction byproducts. A multi-step purification process is therefore essential to isolate the compound at a high degree of purity.

The standard purification workflow involves several stages:

Work-up: The initial step after the reaction is to quench the reaction and perform a primary separation, typically through liquid-liquid extraction. This involves partitioning the reaction mixture between an organic solvent and an aqueous phase to remove inorganic salts and water-soluble impurities.

Chromatography: For laboratory-scale purification, column chromatography is the most common method. The crude product is loaded onto a stationary phase (typically silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Components of the mixture separate based on their differing affinities for the stationary and mobile phases. The selection of the solvent system (e.g., hexane/ethyl acetate) is crucial for achieving good separation. researchgate.netscielo.org.mx

Recrystallization: Following chromatography, recrystallization is often employed to achieve the final, high-purity solid product. This technique involves dissolving the partially purified compound in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Characterization and Purity Analysis: The identity and purity of the final isolated this compound are confirmed using a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight. tandfonline.com

Infrared (IR) Spectroscopy: To identify functional groups. tandfonline.com

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

This combination of purification and analytical techniques ensures the isolation of this compound with the required purity for subsequent research and application.

Reactivity and Chemical Transformations of 3 Chloro 1,7 Naphthyridine

Nucleophilic Aromatic Substitution Reactions at the Chloro Position

The electron-deficient nature of the 1,7-naphthyridine (B1217170) ring system facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C-3 position serves as a good leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone for the functionalization of the 1,7-naphthyridine scaffold.

Substitution with Oxygen Nucleophiles

The chloro group at the 3-position can be displaced by oxygen-based nucleophiles, such as alkoxides and hydroxides, to yield 3-alkoxy and 3-hydroxy-1,7-naphthyridine (B11921838) derivatives, respectively. These reactions are typically carried out under basic conditions. For instance, the reaction of chloro-naphthyridines with sodium methoxide (B1231860) in methanol (B129727) is a standard method for introducing a methoxy (B1213986) group onto the ring. nih.gov While specific studies detailing this reaction on 3-chloro-1,7-naphthyridine are not extensively documented, this transformation is a well-established principle in the chemistry of related chloro-diazanaphthalenes. nih.govnih.gov The resulting ether and hydroxyl derivatives are valuable precursors for further synthetic manipulations.

Table 1: Representative Substitution with Oxygen Nucleophiles

| Reactant | Nucleophile | Typical Conditions | Expected Product |

|---|---|---|---|

| This compound | Sodium Methoxide (NaOMe) | Methanol (MeOH), heat | 3-Methoxy-1,7-naphthyridine |

Substitution with Nitrogen Nucleophiles (Amination)

The displacement of the C-3 chlorine atom by various nitrogen nucleophiles is a widely employed strategy to synthesize a diverse range of 3-amino-1,7-naphthyridine derivatives. These amination reactions can be performed with primary and secondary amines, anilines, and other nitrogen-containing heterocycles. In related dichloro-naphthyridine systems, such as 1,3-dichloro-2,7-naphthyridines, reactions with substituted piperazines have been shown to proceed with high yields, demonstrating the feasibility of such substitutions. researchgate.net The conditions for these reactions can vary, sometimes requiring elevated temperatures or the use of palladium catalysis for less reactive amines.

Table 2: Examples of Amination Reactions on Chloro-Naphthyridines

| Chloro-Naphthyridine Derivative | Amine Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 1,3-Dichloro-2,7-naphthyridines | Substituted Piperazines | Absolute Ethanol (B145695) | 1-(Piperazin-1-yl)-3-chloro-2,7-naphthyridines researchgate.net |

Substitution with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiolates, readily displace the chlorine atom at the C-3 position to form 3-thioether derivatives. These reactions are valuable for introducing sulfur-containing functionalities into the 1,7-naphthyridine core. For example, the treatment of 4-chloro-1,5-naphthyridine (B1297630) with sodium methanethiol (B179389) has been successfully used to prepare the corresponding methylsulfanyl derivative. nih.gov This type of reaction is expected to proceed similarly with this compound, affording 3-(alkylsulfanyl)-1,7-naphthyridines.

Table 3: Representative Substitution with Sulfur Nucleophiles

| Reactant | Nucleophile | Typical Conditions | Expected Product |

|---|---|---|---|

| This compound | Sodium Methanethiolate (NaSMe) | NaH, solvent | 3-(Methylsulfanyl)-1,7-naphthyridine |

Halogen-Exchange Reactions

The chlorine atom at the C-3 position can potentially be exchanged for other halogens, such as bromine or iodine, through halogen-exchange reactions. These transformations can provide alternative handles for cross-coupling reactions. While specific examples for this compound are not detailed, the synthesis of 3-bromo-1,7-naphthyridine (B3278540) has been reported, indicating that a bromo-functionalized scaffold is accessible. chemscene.com Dehalogenation, the removal of the chlorine atom to yield the parent 1,7-naphthyridine, can also be achieved under reductive conditions, for example, using catalytic hydrogenation.

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Ring

Compared to benzene, the 1,7-naphthyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org The high electronegativity of the ring nitrogens reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for EAS reactions, the ring nitrogens can become protonated, further increasing the deactivation of the ring. wikipedia.org Consequently, forcing conditions are typically necessary to achieve substitution.

Nitration and Halogenation Studies

Direct halogenation of the parent 1,7-naphthyridine ring system has been investigated. The bromination of 1,7-naphthyridine has been shown to yield a mixture of products, primarily the 5-bromo-1,7-naphthyridine (B95205) and the 3,5-dibromo-1,7-naphthyridine. acs.org The monobromo compound was obtained in a 25% yield, while the dibromo derivative was formed in a 2% yield. acs.org This indicates that the C-5 and C-3 positions are susceptible to electrophilic attack, though selectivity can be an issue.

There is a lack of specific studies on the nitration of this compound. Generally, nitration of deactivated heterocyclic systems requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. libretexts.org Based on the results from bromination studies, any electrophilic attack on the 1,7-naphthyridine core would be expected to occur at positions less deactivated by the ring nitrogens, such as C-3 and C-5. The presence of a deactivating chloro group at the C-3 position would likely direct further electrophilic substitution to the C-5 position.

Table 4: Bromination of the Parent 1,7-Naphthyridine Ring

| Reactant | Reagent | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 1,7-Naphthyridine | Bromine/Pyridine (B92270) Complex | 5-Bromo-1,7-naphthyridine | 25% | acs.org |

Friedel-Crafts Reactions

Friedel-Crafts reactions, which are archetypal electrophilic aromatic substitution reactions, are generally not effective for electron-deficient aromatic systems. The two nitrogen atoms in the 1,7-naphthyridine core withdraw electron density from the rings, deactivating them towards attack by electrophiles such as the carbocations or acylium ions generated under Friedel-Crafts conditions. Furthermore, the Lewis acid catalysts (e.g., AlCl₃) required for these reactions can coordinate with the basic nitrogen atoms of the naphthyridine ring, leading to further deactivation and potential complex formation. Consequently, there is a lack of reported successful Friedel-Crafts alkylation or acylation reactions directly on the this compound ring system in the scientific literature.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 3-position of 1,7-naphthyridine serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of 3-substituted 1,7-naphthyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Not specified |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Not specified |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for synthesizing 3-alkynyl-1,7-naphthyridines, which are important intermediates for further transformations or as target molecules in medicinal chemistry. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Table 2: Examples of Sonogashira Coupling with this compound

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Not specified |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | Not specified |

Note: While the Sonogashira coupling is a standard method for functionalizing chloro-heteroaromatics, specific yield data for this compound is not detailed in the general literature.

Heck and Stille Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction can be applied to this compound to introduce alkenyl substituents at the 3-position, although it is often more challenging with chloro-substrates compared to bromo- or iodo-substrates and may require more specialized catalyst systems.

The Stille coupling utilizes an organostannane reagent to form a C-C bond with an organic halide. It offers a broad substrate scope and tolerance to various functional groups. This compound can be coupled with a range of vinyl-, aryl-, or alkynylstannanes to yield the corresponding 3-substituted products. A significant drawback of this method is the toxicity of the organotin compounds.

Table 3: Examples of Heck and Stille Coupling Partners for this compound

| Reaction | Coupling Partner | Catalyst System | Conditions |

|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Base (e.g., Et₃N), High Temp. |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene, Reflux |

Note: These represent plausible reaction partners and conditions based on general knowledge of these coupling reactions, as specific examples with this compound are not prominently reported.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the reaction of this compound with a wide variety of primary and secondary amines to produce 3-amino-1,7-naphthyridine derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields.

Table 4: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Pd Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Not specified |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Not specified |

Reduction and Oxidation Reactions of the Naphthyridine Core

The reactivity of the 1,7-naphthyridine core towards reduction and oxidation is influenced by the two nitrogen atoms, which can be sites for coordination or reaction, and by the nature of its substituents.

Reduction: Catalytic hydrogenation of the 1,7-naphthyridine ring system can lead to partially or fully saturated products. For the parent 1,7-naphthyridine, reduction with palladium on charcoal in ethanol has been shown to yield a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) and 5,6,7,8-tetrahydro-1,7-naphthyridine. rsc.org More forcing conditions, such as using sodium in ethanol, can lead to the fully reduced decahydro-1,7-naphthyridine. rsc.org When a chloro-substituent is present, as in this compound, catalytic hydrogenation carries the risk of competitive hydrodechlorination, where the chlorine atom is replaced by hydrogen. The choice of catalyst and reaction conditions is therefore critical to achieve selective reduction of the heterocyclic core while preserving the C-Cl bond. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing the aromatic naphthyridine rings but can reduce carbonyl groups on substituents without affecting the core.

Oxidation: The nitrogen atoms in the 1,7-naphthyridine ring are susceptible to oxidation, typically leading to the formation of N-oxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly used for this transformation. In 1,7-naphthyridine, oxidation can potentially occur at either the N1 or N7 position. The electronic environment around each nitrogen, influenced by substituents like the chlorine atom at the 3-position, will direct the regioselectivity of the N-oxidation. The resulting N-oxides are valuable intermediates as the N-oxide functionality can activate the ring for further substitutions or be removed in a subsequent step.

Rearrangement Reactions Involving the Naphthyridine Skeleton

Smiles Rearrangement Analogs

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. While this rearrangement has been successfully applied to other heterocyclic systems, a specific application of the Smiles rearrangement or its analogs involving the this compound skeleton is not described in the current chemical literature. Studies on related isomers, such as 2,7-naphthyridines, have shown that the skeleton can undergo such rearrangements, but analogous transformations for the 1,7-isomer have not been reported. nih.govnih.govmdpi.com

Functionalization at Peripheral Positions

Derivatization via Carbonyl Group Formation

Methods for the direct functionalization of the 3-position of the 1,7-naphthyridine ring from a chloro-substituent to a carbonyl group (e.g., an aldehyde, ketone, or carboxylic acid) are not detailed in published research. While the synthesis of various chloro-formyl-naphthyridine isomers has been achieved as precursors for further reactions, these reports focus on other isomeric systems, such as 1,5- and 1,8-naphthyridines. jchr.orgresearchgate.net

Formation of Chalcone (B49325) Derivatives

The synthesis of chalcone derivatives, typically achieved through a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone, is a well-established reaction. However, the specific synthesis of chalcones derived from a 3-acetyl-1,7-naphthyridine precursor (which would be formed from this compound) has not been documented. Reports on the formation of naphthyridine-based chalcones are available for the 1,5- and 1,8-isomers, where chloro-formyl-naphthyridine derivatives serve as key starting materials. jchr.orgekb.eg

Due to the absence of specific research data for this compound in these areas, no detailed research findings or data tables can be provided.

Spectroscopic and Structural Characterization Methods for 3 Chloro 1,7 Naphthyridine and Its Derivatives

Vibrational Spectroscopy for Bond Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and characterizing the bonding framework of a molecule. For 3-Chloro-1,7-naphthyridine, the IR spectrum is characterized by vibrations associated with the aromatic naphthyridine core and the carbon-chlorine bond.

The C-H stretching vibrations of the aromatic protons on the naphthyridine ring are typically observed in the region of 3100-3000 cm⁻¹. sphinxsai.com The ring skeletal vibrations of the 1,7-naphthyridine (B1217170) core, which involve C=C and C=N stretching, give rise to a series of bands in the 1600–1350 cm⁻¹ region. sphinxsai.com The parent 1,7-naphthyridine shows five distinct bands in this fingerprint region. sphinxsai.com

Out-of-plane C-H bending vibrations are also characteristic. Unsubstituted 1,7-naphthyridine displays three bands at 853 cm⁻¹, 819 cm⁻¹, and 783 cm⁻¹. These correspond to the isolated hydrogen at C-8, the two adjacent hydrogens at C-5 and C-6, and the three adjacent hydrogens at C-2, C-3, and C-4, respectively. sphinxsai.com Upon substitution at the 3-position, the pattern of these out-of-plane bands would be expected to change significantly, providing clues to the substitution pattern.

A key vibration for this compound is the C-Cl stretch. The C-Cl stretching frequency in aromatic compounds typically appears in the range of 850-550 cm⁻¹. In derivatives of the isomeric 2-chloro-1,8-naphthyridine (B101967), the C-Cl bond vibration has been observed in the 650-775 cm⁻¹ range. researchgate.net This suggests that the C-Cl stretch for this compound would also be expected within this region, providing direct evidence for the presence of the chlorine substituent.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Naphthyridine Ring |

| C=C and C=N Ring Skeletal Stretch | 1600 - 1350 | Naphthyridine Ring |

| C-H Out-of-Plane Bending | 900 - 700 | Naphthyridine Ring |

| C-Cl Stretch | 850 - 550 | Aromatic Chloride |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. While strong IR bands arise from vibrations that cause a significant change in dipole moment, strong Raman bands are produced by vibrations that lead to a substantial change in polarizability.

For aromatic and heteroaromatic systems like this compound, the ring breathing modes are often prominent in the Raman spectrum. In pyridine (B92270), intense bands around 1000 cm⁻¹ and 1030 cm⁻¹ are attributed to these ring vibrations. Similar strong bands are expected for the naphthyridine core. Studies on 2-chloropyridine (B119429) have shown that the presence of the chlorine atom influences the ring vibrations. sphinxsai.com The C-Cl stretching vibration is also Raman active and would be expected in a similar region as in the IR spectrum (850-550 cm⁻¹), although its intensity can vary. Due to the lack of specific experimental data for this compound, the exact positions and intensities of Raman bands are predicted based on analogous compounds like chloropyridines.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Naphthyridine Ring |

| Ring Breathing Modes | 1050 - 950 | Naphthyridine Ring |

| C-Cl Stretch | 850 - 550 | Aromatic Chloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the complete structural determination of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecular skeleton can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For the parent 1,7-naphthyridine molecule, the proton signals have been fully assigned. sphinxsai.com The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring current.

For this compound, the introduction of an electronegative chlorine atom at the C-3 position is expected to deshield the adjacent protons (H-2 and H-4) causing their signals to shift downfield. The effect diminishes with distance, so protons on the other ring (H-5, H-6, H-8) would be less affected. The coupling patterns (splitting) arise from spin-spin coupling between adjacent protons, and the magnitude of the coupling constants (J-values) provides information about the connectivity. For instance, the coupling between H-2 and H-4 would likely be a small meta-coupling, while the coupling between H-5 and H-6 would be a larger ortho-coupling.

| Proton | Experimental Shift (ppm) in 1,7-Naphthyridine sphinxsai.com | Predicted Shift (ppm) in this compound | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| H-2 | 8.47 | ~8.5 - 8.7 | d | J(H2,H4) ≈ 1-2 |

| H-3 | 7.33 | - | - | - |

| H-4 | 7.98 | ~8.1 - 8.3 | d | J(H2,H4) ≈ 1-2 |

| H-5 | ~7.5 | ~7.6 - 7.8 | d | J(H5,H6) ≈ 8-9 |

| H-6 | ~8.2 | ~8.2 - 8.4 | d | J(H5,H6) ≈ 8-9 |

| H-8 | 9.66 | ~9.6 - 9.8 | s | - |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides information about their electronic environment. The carbons in the 1,7-naphthyridine ring system resonate in the aromatic region of the spectrum. The carbons directly bonded to nitrogen atoms (C-2, C-6, C-8) are typically found at lower field (higher ppm) due to the deshielding effect of the nitrogen.

In this compound, the carbon atom directly attached to the chlorine (C-3) will experience a significant downfield shift. The "ipso" effect of chlorine on an aromatic carbon is substantial. The adjacent carbons (C-2 and C-4) will also be affected, though to a lesser extent. By comparing the predicted spectrum to that of the parent compound, the position of the chlorine substituent can be confirmed.

| Carbon | Experimental Shift (ppm) in 1,7-Naphthyridine (Predicted) | Predicted Shift (ppm) in this compound |

|---|---|---|

| C-2 | ~150 | ~148 - 150 |

| C-3 | ~122 | ~130 - 135 |

| C-4 | ~136 | ~134 - 136 |

| C-4a | ~137 | ~136 - 138 |

| C-5 | ~121 | ~121 - 123 |

| C-6 | ~149 | ~149 - 151 |

| C-8 | ~152 | ~151 - 153 |

| C-8a | ~145 | ~144 - 146 |

While 1D NMR provides fundamental data, 2D NMR experiments are often essential for unambiguous assignment of all signals, especially in complex or substituted systems.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu A cross-peak in a COSY spectrum between two proton signals indicates that these protons are typically on adjacent carbons (or otherwise coupled). For this compound, COSY would show a correlation between H-5 and H-6, and a weaker correlation between H-2 and H-4, confirming their spatial relationships within the respective rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. sdsu.edu Each cross-peak represents a one-bond C-H connection. This technique allows for the direct assignment of a carbon's chemical shift based on the known assignment of its attached proton. For example, the proton signal for H-8 would show a cross-peak to the C-8 signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu This is extremely useful for connecting different spin systems and identifying quaternary (non-protonated) carbons. For instance, the H-2 proton would show HMBC correlations to C-3, C-4, and the bridgehead carbon C-8a. Similarly, the H-8 proton would show correlations to C-4a and C-6, helping to piece together the entire molecular framework and confirm the substitution pattern. sdsu.edu

Together, these 2D NMR techniques provide a robust and definitive method for the complete structural elucidation and spectral assignment of this compound and its derivatives.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools used to probe the electronic structure and photophysical properties of molecules like this compound. These techniques provide insights into how the molecule interacts with light, including the energies of its electronic transitions and the fate of its excited states.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic heterocycles like 1,7-naphthyridine and its derivatives, the UV-Vis spectrum is characterized by multiple absorption bands arising from π→π* and n→π* transitions.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the spectrum is expected to be very similar to that of the parent 1,7-naphthyridine and other isomers. clockss.org The spectrum of 1,7-naphthyridine typically displays complex, structured bands in the UV region. The introduction of a chloro-substituent at the 3-position is anticipated to cause bathochromic (red-shift) or hypsochromic (blue-shift) effects on these absorption maxima, depending on the electronic interplay between the chlorine atom and the naphthyridine ring system. These shifts provide valuable information about the electronic environment of the chromophore.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region (nm) | Notes |

|---|---|---|

| π→π* | 250-350 | Typically high-intensity bands corresponding to transitions within the aromatic system. |

Fluorescence and Luminescence Studies

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. Many naphthyridine derivatives are known to be fluorescent. Photophysical studies on related 1,6-naphthyridine (B1220473) derivatives have shown fluorescence quantum yields in the range of 0.05-0.1 and fluorescence lifetimes of approximately 10 nanoseconds in various solvents. nih.gov

For this compound, fluorescence would involve the emission of a photon as the molecule transitions from its lowest singlet excited state (S₁) back to the ground state (S₀). The presence of the chlorine atom, a halogen, may influence the fluorescence properties through the "heavy-atom effect," which can promote intersystem crossing to the triplet state and potentially lead to phosphorescence or a reduction in fluorescence quantum yield. The specific emission wavelength and intensity would be highly dependent on the solvent environment and the nature of any additional substituents on the naphthyridine core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₅ClN₂), the exact molecular weight provides confirmation of its elemental composition.

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. libretexts.orgtutorchase.com This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, providing clues to its structure. The fragmentation pattern of the parent 1,7-naphthyridine is initiated by the expulsion of a molecule of hydrogen cyanide (HCN). clockss.org For halogenated derivatives, fragmentation often involves the loss of the halogen atom or a hydrohalic acid. asianpubs.org Therefore, the fragmentation of this compound would likely proceed through several key pathways.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₈H₅³⁵ClN₂]⁺ | 164 | Molecular ion ([M]⁺) peak with the ³⁵Cl isotope. |

| [C₈H₅³⁷ClN₂]⁺ | 166 | Isotopic molecular ion ([M+2]⁺) peak with the ³⁷Cl isotope. |

| [C₈H₅N₂]⁺ | 129 | Fragment resulting from the loss of a chlorine radical (Cl•). |

| [C₇H₄ClN]⁺ | 137 | Fragment resulting from the loss of hydrogen cyanide (HCN). |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking. nih.gov

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic, common for such organic molecules. |

| Space Group | To be determined experimentally. |

| Unit Cell Dimensions | To be determined experimentally. |

| Key Structural Features | Planar bicyclic aromatic core; precise C-Cl, C-N, and C-C bond lengths and angles. |

Exploration of Biological Interaction Modalities and Scaffold Utility

Molecular Basis of Interaction with Biological Targets

Investigation of Membrane Permeability and Lipophilicity Factors

The ability of a therapeutic agent to traverse cellular membranes is fundamentally linked to its physicochemical properties, primarily its lipophilicity. For compounds based on the 1,7-naphthyridine (B1217170) scaffold, including 3-Chloro-1,7-naphthyridine, these characteristics are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), describes the compound's distribution between a lipid and an aqueous phase and is a key factor in predicting membrane permeability.

The introduction of a chlorine atom at the C3 position of the 1,7-naphthyridine ring is expected to significantly influence its lipophilicity. Generally, the addition of a halogen atom to an aromatic system increases its lipophilicity. This increased lipophilicity can enhance the compound's ability to partition into the lipid bilayer of cell membranes, a crucial step for passive diffusion into the cell. However, an optimal range of lipophilicity is necessary, as excessively high values can lead to poor aqueous solubility and non-specific binding to lipids and proteins.

Role in Modulating Cellular Pathways (Excluding Clinical Outcomes)

The this compound scaffold and its derivatives have been investigated for their potential to interact with and modulate various cellular pathways. This research, while not extending to clinical outcomes, provides a foundational understanding of the compound's mechanism of action at a molecular level.

Exploration in Immune Response Pathways

The immunomodulatory potential of chloro-substituted heterocyclic compounds has been a subject of scientific inquiry. While direct studies on this compound's effect on immune pathways are limited, research on other chlorinated compounds offers a glimpse into potential mechanisms. For example, studies on 3-chloro-1,2-propanediol (B139630) (3-MCPD) fatty acid esters have shown that certain monoesters can suppress T lymphocyte activation. nih.gov This is achieved by inhibiting the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial for T-cell proliferation and cytokine secretion. nih.gov Although 3-MCPD esters are structurally different from this compound, these findings suggest that the presence of a chloro-substituent in an organic molecule can confer immunomodulatory properties. The broader class of naphthyridine derivatives has also been noted for its potential immunological effects, warranting further investigation into how the this compound scaffold might interact with key components of the immune system, such as cytokines and immune cells. nih.govtandfonline.comnih.gov

Studies in Oxidative Stress Pathways

Naphthyridine derivatives have been explored for their potential to influence oxidative stress pathways. Some derivatives of the related 1,8-naphthyridine (B1210474) scaffold have demonstrated significant antioxidant activity in free radical scavenging assays. researchgate.net This antioxidant potential is often attributed to the heterocyclic ring system's ability to donate electrons and stabilize free radicals. The presence of specific substituents can further enhance this activity. While direct evidence for this compound is not prominent, the inherent properties of the naphthyridine core suggest a potential for interaction with reactive oxygen species (ROS). Further research would be necessary to elucidate the specific effects of the 3-chloro substitution on the antioxidant or pro-oxidant capacity of the 1,7-naphthyridine ring and its subsequent impact on cellular oxidative stress pathways.

Investigations into Apoptotic Pathway Modulation

The induction of apoptosis, or programmed cell death, is a key mechanism for many therapeutic agents, particularly in oncology. Research into novel naphthyridine derivatives has revealed their potential to trigger apoptotic pathways in cancer cells. For instance, a novel 1,3-diazaheterocycle-fused [1,2-a] nih.govnih.gov naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. nih.gov This was mediated through the upregulation of death receptors. nih.gov While this study did not involve this compound itself, it highlights the capacity of the broader naphthyridine chemical space to modulate the intricate signaling cascades that govern apoptosis. The specific influence of the 3-chloro substituent on the 1,7-naphthyridine backbone in the context of apoptotic signaling remains an area for future investigation.

Impact on Bacterial and Viral Processes (e.g., DNA Gyrase Inhibition)

The naphthyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents. The archetypal naphthyridine antibacterial, nalidixic acid, functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov This mechanism is shared by many other naphthyridine derivatives. The introduction of a chloro group on the naphthyridine ring can significantly modulate this activity.

Derivatives of 2-chloro-1,8-naphthyridine (B101967) have shown activity against various bacterial strains. nih.gov Specifically, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) demonstrated high activity against Streptococcus pyogenes and moderate activity against Escherichia coli. nih.gov The antibacterial efficacy of these compounds is often linked to their ability to penetrate the bacterial cell wall and inhibit key enzymes.

The antiviral potential of naphthyridine derivatives has also been recognized. researchgate.net The core structure is considered a valuable scaffold for the development of agents targeting viral replication processes. While specific studies on the antiviral activity of this compound are not widely reported, the known antiviral properties of the broader naphthyridine class suggest this as a promising area for further research.

| Compound Class | Mechanism of Action | Target Organisms/Processes |

| Naphthyridine Derivatives | DNA Gyrase Inhibition | Bacteria (e.g., E. coli, S. pyogenes) |

| Chloro-Naphthyridine Derivatives | Inhibition of essential bacterial enzymes | Gram-positive and Gram-negative bacteria |

| General Naphthyridines | Inhibition of viral replication | Viruses |

Advanced Applications Beyond Bioactivity for Naphthyridine Scaffolds

Applications in Materials Science

The rigid, planar structure and electron-deficient nature of the 1,7-naphthyridine (B1217170) core make it an attractive candidate for the development of advanced materials. While direct applications of 3-Chloro-1,7-naphthyridine are not extensively documented, its derivatives are being investigated for their luminescent and polymeric properties. The chloro-substituent at the 3-position serves as a versatile synthetic handle for further functionalization to create tailored materials.

Derivatives of naphthyridine are recognized for their potential as luminescent materials and fluorescent probes. mdpi.comresearchgate.net The nitrogen atoms in the naphthyridine rings can engage in hydrogen bonding and metal coordination, which can influence their photophysical properties. mdpi.com For instance, some 1,8-naphthyridin-2(1H)-one-3-carboxamides have been developed as fluorescent ligands for biological receptors. rsc.org

The introduction of various substituents onto the naphthyridine core can tune the emission wavelengths. For example, dialkylamino-substituted 1,8-naphthyridines have been synthesized and shown to be highly fluorescent. mdpi.com While specific studies on the luminescence of this compound are limited, it is a plausible precursor for creating novel fluorophores. The chlorine atom can be substituted with various auxochromes to modulate the fluorescence properties.

| Compound Family | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Features |

| Dialkylamino-4-methyl-1,8-naphthyridines | 320-400 | 360-500 | Exhibit blue fluorescence in diluted solutions. mdpi.com |

| 1,6-Naphthyridin-7(6H)-ones | Not specified | 434-521 (in dichloromethane) | Emit blue fluorescence. researchgate.net |

| 1,8-Naphthyridine (B1210474) Derivatives | Not specified | Blue, green, and yellow photoluminescence | High fluorescence in both solution and solid state with high quantum yields. researchgate.net |

This table presents data for various naphthyridine derivatives to illustrate the luminescent potential of the general scaffold.

The incorporation of naphthyridine units into polymer backbones can impart desirable thermal, electronic, and photophysical properties. Heteroaromatic polymers containing 1,8-naphthyridine moieties have been synthesized and investigated for their antimicrobial activities. nih.govmdpi.com Although research specifically on polymers derived from this compound is not widely reported, its bifunctional nature makes it a potential monomer for polymerization reactions. The chloro group can be utilized for cross-coupling reactions to form conjugated polymers, which are of interest for applications in organic electronics.

Ligand Design for Metal Complexes and Coordination Chemistry

The nitrogen atoms of the naphthyridine core are excellent coordination sites for metal ions, making these compounds valuable ligands in coordination chemistry. researchgate.net The geometry of the nitrogen lone pairs in 1,8-naphthyridine, for instance, makes it an ideal scaffold for creating bimetallic complexes where two metal centers are held in close proximity. escholarship.orgacs.orgnih.gov This can lead to cooperative effects in catalysis. researchgate.net While the coordination chemistry of 1,7-naphthyridine is less explored, the principle remains the same. This compound can act as a ligand, and the chloro group can be further functionalized to create multidentate ligands for more complex coordination spheres.

Metal complexes featuring naphthyridine-based ligands have shown significant catalytic activity in a variety of organic transformations. researchgate.net For example, ruthenium complexes with 1,8-naphthyridine derivatives have been used as catalysts in oxidation reactions. rsc.org Dinuclear copper complexes supported by naphthyridine ligands have been investigated for their role in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.govescholarship.org The electronic properties of the naphthyridine ligand can be tuned by substituents, and the chloro group on this compound can influence the catalytic activity of its metal complexes.

| Metal | Ligand Scaffold | Catalytic Application |

| Ruthenium | 1,8-Naphthyridine derivatives | Oxidation of alcohols and epoxidation of alkenes. rsc.org |

| Rhodium, Iridium, Copper, Nickel | 1,8-Naphthyridine-based ligands | Various useful chemical transformations. researchgate.net |

| Copper | Dinucleating 1,8-naphthyridine ligands | Azide-alkyne cycloaddition (CuAAC). acs.orgnih.govescholarship.org |

This table provides examples of catalytic applications using various naphthyridine-based metal complexes.

Organic Hydrogen Carriers

Research into liquid organic hydrogen carriers (LOHCs) is an emerging field for safe and efficient hydrogen storage and transportation. While there is no specific literature found detailing the use of this compound as an LOHC, the general class of nitrogen-containing heterocyclic compounds is of interest for this application. The reversible hydrogenation and dehydrogenation of these molecules allow for the uptake and release of hydrogen. The properties of the naphthyridine ring system could potentially be exploited for this purpose, although further research is required to evaluate its efficacy and viability in this context.

Non-Linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical switching. nih.gov Theoretical studies using density functional theory (DFT) have been conducted on 2,7-naphthyridine (B1199556) derivatives to investigate their NLO properties. rsc.org These studies suggest that by creating push-pull systems with electron-donating and electron-withdrawing groups on the naphthyridine scaffold, it is possible to achieve significant NLO responses. rsc.org The chloro group in this compound is an electron-withdrawing group, which could be a component of a larger NLO-active molecule. Further derivatization would be necessary to create a molecule with a significant hyperpolarizability.

Theoretical calculations have shown that compared to the parent naphthyridine, push-pull chromophores based on this scaffold exhibit smaller energy gaps and higher NLO parameters. rsc.org The hyperpolarizability can be tuned by the nature of the substituents and the solvent environment. rsc.org

Analytical Chemistry Applications as Ligands

Following a comprehensive review of scientific literature, there is currently no specific research available detailing the application of this compound as a ligand in analytical chemistry. While the broader family of naphthyridines, particularly the 1,5- and 1,8-isomers, has been investigated for its ability to form metal complexes, this specific chloro-substituted 1,7-naphthyridine isomer has not been the subject of published studies in this context. clockss.orgnih.govmdpi.com

The potential for a molecule to act as a ligand in analytical chemistry stems from its ability to bind with metal ions, leading to changes in spectroscopic or electrochemical properties that can be used for detection and quantification. Naphthyridine rings, containing two nitrogen atoms, are known to act as bidentate or bridging ligands, forming complexes with various transition metals. nih.govresearchgate.net The electronic and steric properties of substituents on the naphthyridine core can significantly influence the stability, selectivity, and photophysical properties of these metal complexes.

While research exists on the coordination chemistry of other naphthyridine isomers, such as 1,8-naphthyridine which is used to create bimetallic complexes for catalysis and material science, and 1,5-naphthyridine (B1222797) which has been noted for its applications as ligands, specific data for this compound is absent. nih.govmdpi.comntu.edu.twnih.gov Therefore, no detailed research findings or data tables on its use in this specific application can be provided.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 3-Chloro-1,7-naphthyridine

The current body of scientific literature on this compound is sparse. While the parent 1,7-naphthyridine (B1217170) has been studied for its physical and chemical properties, specific data for the 3-chloro substituted version is not extensively documented. capes.gov.br Research has more prominently featured other isomers, such as the 1,8- and 1,5-naphthyridines, which have been investigated for a range of applications, including as antimicrobial and anticancer agents. nih.govnih.gov

The existing research that touches upon chloro-substituted 1,7-naphthyridines often does so in the context of synthesizing more complex derivatives. For instance, related compounds like 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines have been used as precursors in the synthesis of 1-amino-3-oxo-2,7-naphthyridines. This indicates the utility of the chloro-substituent as a reactive handle for further functionalization, a common strategy in medicinal chemistry to create libraries of compounds for biological screening.

Identification of Knowledge Gaps in Naphthyridine Chemistry

Furthermore, there is a significant deficit in the understanding of its:

Detailed Reactivity: Systematic studies on the nucleophilic substitution of the chlorine atom, its behavior in cross-coupling reactions, and its stability under various reaction conditions are needed.

Physicochemical Properties: Experimental data on its solubility, pKa, and electronic properties are essential for its application in both biological and material contexts.

Biological Profile: There is a lack of comprehensive screening of this compound and its simple derivatives against a wide range of biological targets.

Proposed Future Synthetic Innovations

Future synthetic efforts should focus on developing efficient and scalable routes to this compound. Building upon known methods for other naphthyridine isomers, such as the Vilsmeier-Haack reaction or cyclization strategies starting from substituted pyridines, could be a fruitful approach. nih.gov Innovation could come from:

Flow Chemistry: Utilizing microreactor technology for the synthesis could offer better control over reaction parameters, potentially improving yields and safety, especially for exothermic reactions.

Catalytic C-H Activation: Exploring direct C-H chlorination of the 1,7-naphthyridine core at the 3-position would be a highly atom-economical and elegant synthetic strategy.

Novel Cyclization Precursors: Designing and synthesizing novel acyclic precursors that can be efficiently cyclized to the 1,7-naphthyridine skeleton could provide access to a wider range of derivatives.

Advanced Methodologies for Characterization

A thorough characterization of this compound is paramount. Beyond standard spectroscopic techniques, advanced methodologies should be employed:

2D NMR Spectroscopy: Techniques such as HSQC and HMBC would be invaluable for unambiguous assignment of proton and carbon signals, which is currently not published.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive proof of its molecular geometry, bond lengths, and angles, and shed light on intermolecular interactions in the solid state.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm its elemental composition with high accuracy.

Emerging Avenues in Computational and Theoretical Studies

Computational chemistry offers a powerful tool to bridge the existing knowledge gaps and guide future experimental work. Future computational studies should include:

Density Functional Theory (DFT) Calculations: To predict its electronic structure, molecular orbitals (HOMO-LUMO), electrostatic potential, and spectroscopic properties. This can provide insights into its reactivity and potential for forming intermolecular interactions.

Molecular Docking: To predict the binding affinity of this compound and its virtual derivatives with various biological targets, helping to prioritize compounds for synthesis and biological evaluation. nih.gov

Reaction Mechanism Simulations: To elucidate the transition states and energy profiles of its synthetic and derivatization reactions, aiding in the optimization of reaction conditions.

New Directions in Biological Target Exploration

The biological potential of this compound is largely untapped. The 1,7-naphthyridine scaffold is found in some naturally occurring alkaloids with biological activity, suggesting that its derivatives could be of interest. nih.gov Future research should explore:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Screening this compound derivatives against a panel of kinases could identify new anticancer or anti-inflammatory agents.

Antimicrobial Activity: Given the known antimicrobial properties of other naphthyridine isomers, it is crucial to evaluate this compound and its derivatives against a broad spectrum of bacteria and fungi, including drug-resistant strains. nih.govrsc.org

Central Nervous System (CNS) Targets: The scaffold's rigid structure makes it a candidate for targeting CNS receptors and enzymes.

Potential for Novel Material and Catalyst Development

The application of this compound is not limited to biology. Its electronic properties and ability to coordinate with metals suggest potential in materials science and catalysis.

Organic Electronics: The electron-deficient nature of the naphthyridine ring, which can be tuned by substituents, makes it a potential building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). mdpi.com

Ligand Design for Catalysis: The nitrogen atoms in the 1,7-naphthyridine core can act as ligands for transition metals. The chloro-substituent can be further functionalized to create novel pincer-type or bidentate ligands for various catalytic transformations.

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking make it an interesting candidate for the construction of self-assembling supramolecular architectures.

Q & A

Q. What are the common synthetic routes for 3-Chloro-1,7-naphthyridine?

- Methodological Answer : this compound is synthesized via the Meissenheimer reaction using 1,7-naphthyridine 1-oxide and phosphoryl chloride under reflux conditions. This reaction produces a mixture of 2-, 4-, and 3-chloro isomers, with the 3-chloro derivative isolated in low yield (~1:12:19 ratio for 3-Cl:4-Cl:2-Cl) . Alternative methods involve halogenation of the parent naphthyridine or substitution reactions on pre-functionalized naphthyridines. For example, 4-chloro derivatives (e.g., 4-chloro-1,7-naphthyridine) can undergo further functionalization via aminolysis or alcoholysis to access 3-chloro analogs .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substitution patterns and purity. For example, H NMR can distinguish between chlorine positions based on aromatic proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns, aiding in structural validation .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry, as demonstrated in studies of substituted naphthyridines .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : this compound serves as a versatile building block for bioactive molecules. Its chlorine atom enables nucleophilic substitution to introduce amines, alkoxy groups, or heterocycles. For instance, 8-amino-1,7-naphthyridine derivatives (synthesized via chloro-to-amine substitution) exhibit antibacterial and antifungal activity . The compound’s electronic properties also make it a candidate for developing materials with tailored optical or electronic characteristics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

- Methodological Answer :

- Temperature and Solvent : Higher temperatures (e.g., reflux in phosphoryl chloride) favor chlorination but may reduce selectivity. Solvent polarity impacts reaction kinetics; non-polar solvents like toluene can suppress side reactions .

- Catalysts : Palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium) improve cross-coupling efficiency in derivative synthesis, as seen in aryl-substituted naphthyridines .

- Substrate Pre-functionalization : Starting with nitro- or cyano-substituted naphthyridines (e.g., 3-nitro-1,7-naphthyridin-4-one) allows sequential reduction and chlorination to target 3-chloro derivatives .

Q. How do electronic effects of substituents influence the reactivity of the chlorine atom in nucleophilic substitution?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at adjacent positions activate the chlorine atom for substitution by increasing electrophilicity. For example, this compound derivatives with electron-deficient pyridyl rings undergo faster aminolysis (e.g., with KNH/NH) compared to electron-rich analogs . Computational studies (e.g., DFT) can predict activation barriers and guide substituent selection .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Purity Analysis : Conflicting bioactivity data may arise from isomer contamination. HPLC or GC-MS ensures compound homogeneity .

- Comparative Studies : Test derivatives under standardized assays (e.g., MIC for antimicrobial activity) to isolate substituent effects .

- In Silico Modeling : Molecular docking identifies binding interactions, explaining discrepancies between structural analogs. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine’s activity correlates with π-π stacking in bacterial targets .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .

- QSAR Models : Relate substituent descriptors (e.g., Hammett constants) to bioactivity, guiding synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.